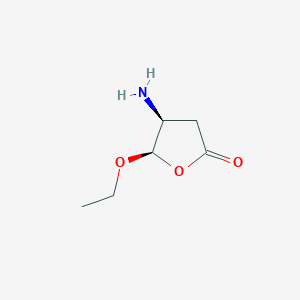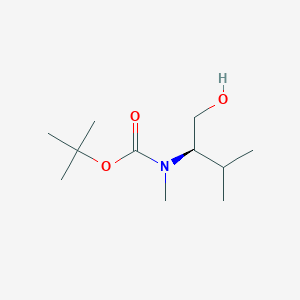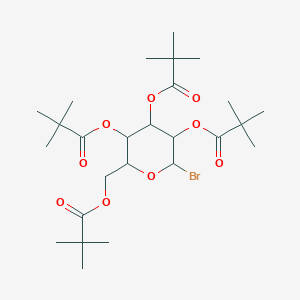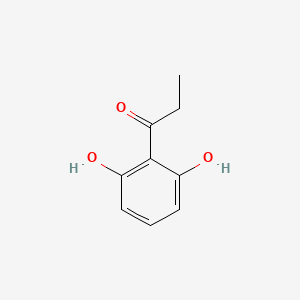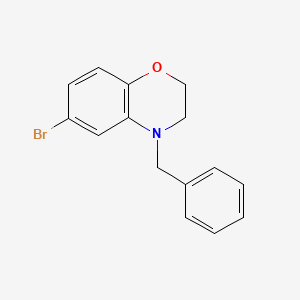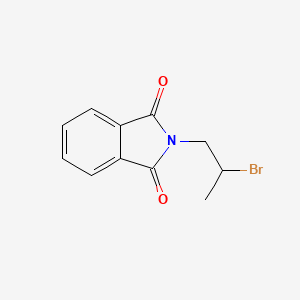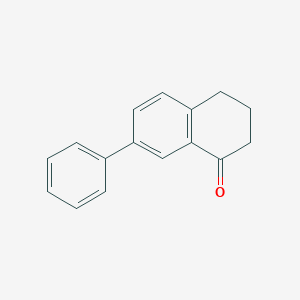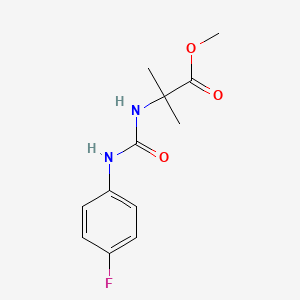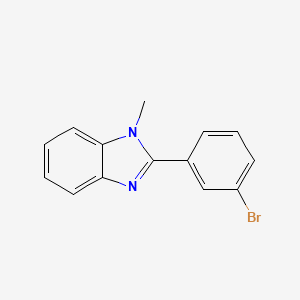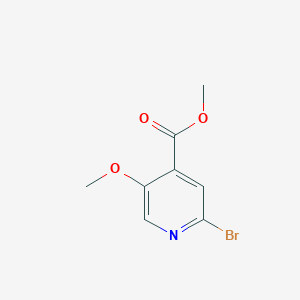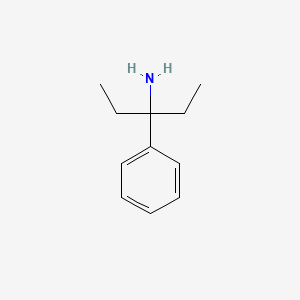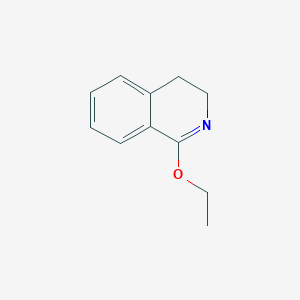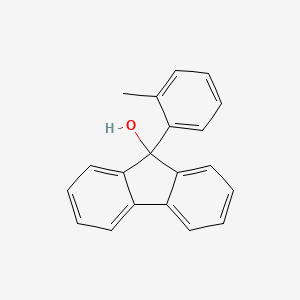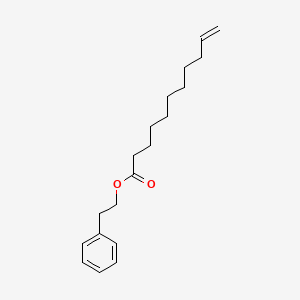
Phenethyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl undec-10-enoate is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of phenethyl alcohol and undec-10-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl undec-10-enoate can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with phenethyl alcohol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Another method involves the transesterification of methyl undec-10-enoate with phenethyl alcohol. This reaction is catalyzed by a metal catalyst such as titanium tetraisopropoxide. The reaction is conducted at elevated temperatures to drive the transesterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of phenethyl alcohol and undec-10-enoic acid into the reactor, along with the catalyst. The reaction mixture is heated and stirred to ensure thorough mixing and complete conversion to the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid and phenethyl alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically
Properties
CAS No. |
72727-63-0 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-phenylethyl undec-10-enoate |
InChI |
InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-12-15-19(20)21-17-16-18-13-10-9-11-14-18/h2,9-11,13-14H,1,3-8,12,15-17H2 |
InChI Key |
BXLGKICTKQVKQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


